GW9508

Overview

Description

GW9508 is a potent and selective agonist for the free fatty acid receptors GPR40 and GPR120. It has been extensively studied for its role in regulating intracellular metabolism, particularly in the context of glucose-stimulated insulin secretion and bone regeneration .

Mechanism of Action

Target of Action

GW9508 is a potent agonist of the free fatty acid receptors GPR40 and GPR120 . These receptors are abundantly expressed on insulin-expressing beta cells and play a vital role in mediating anti-inflammatory and insulin-sensitizing effects .

Mode of Action

This compound interacts with its targets, GPR40 and GPR120, to potentiate glucose-stimulated insulin secretion through the activation of protein kinase C (PKC) α and ε in INS-1 cells . It also reverses palmitate-induced insulin signaling impairment through a GPR40-dependent pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the Akt/GSK-3 pathway to increase glycogen levels in HepG2 cells . It also promotes ox-LDL-induced transcriptional factor NF-E2-related factor 2 (NRF2) translocation into the nucleus . Furthermore, it regulates high-glucose- or palmitate-induced fetuin-A expression to increase insulin sensitivity through a GPR40/PLC/PKC pathway in HepG2 cells .

Pharmacokinetics

This compound shows low clearance, moderate half-life, and ideal bioavailability (54.88%) . It is metabolized in the body through hydroxylation and glucuronidation, with acylglucuronide conjugate (M6) being the most abundant metabolite .

Result of Action

The activation of GPR40 and GPR120 by this compound leads to an increase in insulin secretion in isolated islets . It also decreases the hepatic expression of fetuin-A in high-fat diet-induced (HFD) mice significantly . Moreover, it has been found to have anti-inflammatory and anti-atherosclerotic activities .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, long-term treatment with low doses of this compound in high-fat diet-induced (HFD) diabetic mice decreased blood glucose with decreased plasma insulin significantly and improved glucose intolerance and insulin resistance . .

Biochemical Analysis

Biochemical Properties

GW9508 interacts with several biomolecules, primarily the G-protein-coupled receptor 40 (GPR40). It acts as an agonist for GPR40, triggering a cascade of biochemical reactions that lead to various physiological effects . This compound has shown to have more than 500-fold selectivity for GPR40 over other receptors like GPR41 and GPR43 .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to potentiate glucose-stimulated insulin secretion in MIN6 cells . In addition, this compound has been found to reduce energy efficiency and the expression of inflammatory genes in the hypothalamus .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GPR40, which leads to a series of intracellular events. It has been shown to stimulate the Akt/GSK-3 pathway, which increases glycogen levels in HepG2 cells . Furthermore, this compound has been found to reverse palmitate-induced insulin signaling impairment through a GPR40-dependent pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, chronic activation of GPR40 by this compound in high-fat diet-induced diabetic mice resulted in significant decreases in blood glucose levels and improvements in glucose intolerance and insulin resistance over time .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For example, intrathecal injection of this compound in mice showed a dose-dependent reduction in mechanical allodynia in certain pain models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to promote stem cell differentiation and bone formation through multiple intracellular metabolism pathways, including purine and pyrimidine metabolism, amino acid metabolism, glutathione metabolism, and taurine and hypotaurine metabolism .

Transport and Distribution

It is known that this compound is a small molecule that can easily diffuse across cell membranes and reach its target, the GPR40 receptor .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane where it binds to the GPR40 receptor. This receptor is a transmembrane protein, and the binding of this compound to it triggers intracellular signaling pathways .

Preparation Methods

GW9508 can be synthesized through a series of chemical reactions involving the coupling of 3-phenoxybenzylamine with 4-bromophenylpropionic acid, followed by further modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling and subsequent reactions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

GW9508 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on this compound.

Substitution: Substitution reactions can be used to introduce different substituents on the aromatic rings of this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GW9508 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of free fatty acid receptors in various biochemical pathways.

Biology: Investigated for its effects on intracellular metabolism and cell differentiation.

Medicine: Studied for its potential therapeutic applications in diabetes, bone regeneration, and neuroinflammation

Industry: Utilized in the development of bioactive scaffolds for tissue engineering and regenerative medicine.

Comparison with Similar Compounds

GW9508 is unique in its high selectivity for GPR40 and GPR120 compared to other similar compounds. Some similar compounds include:

AMG 837: Another GPR40 agonist with similar effects on insulin secretion.

TAK-875: A GPR40 agonist studied for its potential in treating type 2 diabetes.

TUG-891: A GPR120 agonist with anti-inflammatory properties.

This compound stands out due to its dual agonist activity on both GPR40 and GPR120, making it a versatile tool for studying the roles of these receptors in various physiological processes .

Biological Activity

GW9508 is a selective agonist for G protein-coupled receptor 40 (GPR40), primarily expressed in pancreatic beta cells and immune cells. This compound has garnered attention for its diverse biological activities, particularly in the regulation of insulin secretion and modulation of immune responses. This article explores the various biological activities of this compound, supported by case studies, research findings, and data tables.

Insulin Secretion Modulation

Mechanism of Action

this compound influences insulin secretion through its action on GPR40, leading to the activation of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells. This activation results in membrane hyperpolarization and inhibition of glucose-stimulated insulin secretion (GSIS) under certain conditions.

Research Findings

A study examining the effects of this compound on rat pancreatic islets revealed that at concentrations of 20 μM and above, this compound significantly inhibited GSIS in response to 5 mM and 15 mM glucose, while not affecting insulin levels at 2 mM glucose. The compound was shown to depolarize the membrane potential and inhibit the increase in intracellular calcium concentrations ([Ca²⁺]i) induced by glucose stimulation .

| Concentration (μM) | Insulin Secretion (ng/µg islet DNA) | Glucose Concentration (mM) |

|---|---|---|

| 0 | Control | 2 |

| 10 | No significant change | 15 |

| 20 | Significantly inhibited | 5 |

| 40 | Significantly inhibited | 15 |

Enhancement of Neutrophil Function

Neutrophil Activation

this compound also plays a vital role in enhancing neutrophil functionality. Research indicates that it increases neutrophil chemotaxis towards IL-8 and enhances phagocytosis of Escherichia coli.

Case Study

In an experimental setup, isolated human neutrophils treated with this compound demonstrated a concentration-dependent increase in chemotactic response, with a peak increase of 80% at 10 μM compared to controls. Furthermore, phagocytosis was enhanced by approximately 60% when treated with optimal concentrations of this compound .

| Concentration (μM) | Chemotaxis Increase (%) | Phagocytic Capacity Increase (%) |

|---|---|---|

| 0 | Control | Control |

| 0.1 | 30 | 50 |

| 1 | 60 | 60 |

| 10 | 80 | Not assessed |

Implications for Inflammation Resolution

This compound has been shown to modulate the lipid mediator profile during inflammation, increasing levels of pro-resolving mediators such as resolvin D3 and lipoxins. This suggests that this compound not only enhances neutrophil function but also aids in the resolution of inflammation, which is crucial for restoring tissue homeostasis following infection or injury .

Properties

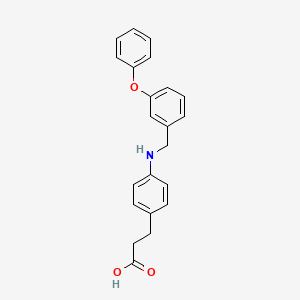

IUPAC Name |

3-[4-[(3-phenoxyphenyl)methylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c24-22(25)14-11-17-9-12-19(13-10-17)23-16-18-5-4-8-21(15-18)26-20-6-2-1-3-7-20/h1-10,12-13,15,23H,11,14,16H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGENZVKCTGIDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237088 | |

| Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885101-89-3 | |

| Record name | GW-9508 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885101893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Phenoxybenzylamino)phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-9508 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T77GYP2CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.